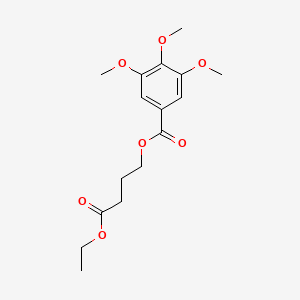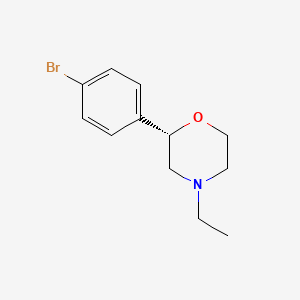
(2S)-2-(4-Bromophenyl)-4-ethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Bromophenyl)-4-ethylmorpholine is a chemical compound characterized by the presence of a bromophenyl group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Bromophenyl)-4-ethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with ethylamine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Bromophenyl)-4-ethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
- (2S)-2-(4-Chlorophenyl)-4-ethylmorpholine
- (2S)-2-(4-Fluorophenyl)-4-ethylmorpholine
- (2S)-2-(4-Methylphenyl)-4-ethylmorpholine
Comparison:
(2S)-2-(4-Bromophenyl)-4-ethylmorpholine: is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
(2S)-2-(4-Chlorophenyl)-4-ethylmorpholine: has a chlorine atom, which may result in different reactivity and biological activity.
(2S)-2-(4-Fluorophenyl)-4-ethylmorpholine: contains a fluorine atom, potentially affecting its pharmacokinetic properties.
(2S)-2-(4-Methylphenyl)-4-ethylmorpholine: has a methyl group, which can alter its steric and electronic properties.
Propriétés
Numéro CAS |
920798-87-4 |
|---|---|
Formule moléculaire |
C12H16BrNO |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
(2S)-2-(4-bromophenyl)-4-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |
Clé InChI |
NQDLPZGLZCNECD-GFCCVEGCSA-N |
SMILES isomérique |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)Br |
SMILES canonique |
CCN1CCOC(C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


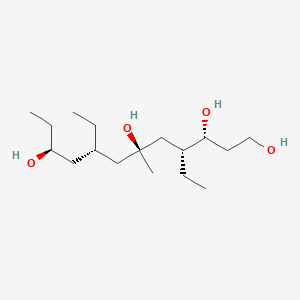
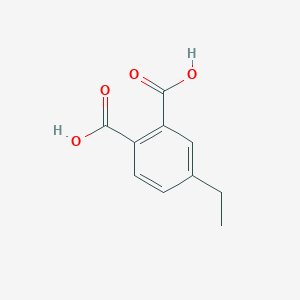
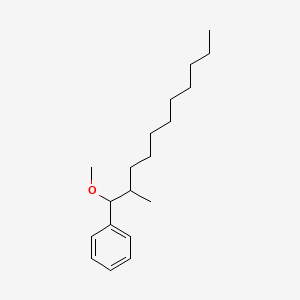

![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)

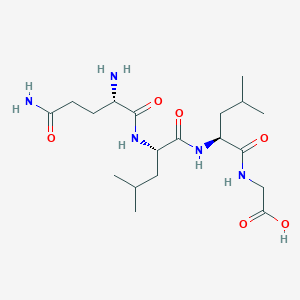
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
